molecular formula C17H21NO4 B12590345 N,N-diethylaniline;2,5-dihydroxybenzoic acid CAS No. 626234-29-5

N,N-diethylaniline;2,5-dihydroxybenzoic acid

Cat. No.: B12590345
CAS No.: 626234-29-5
M. Wt: 303.35 g/mol
InChI Key: OABSQYBTYBTCJC-UHFFFAOYSA-N
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Description

N,N-diethylaniline and 2,5-dihydroxybenzoic acid are two distinct organic compounds with significant applications in various fields. N,N-diethylaniline is an organic compound with the molecular formula C10H15N, commonly used as a precursor to dyes and other commercial products .

Preparation Methods

N,N-diethylaniline

N,N-diethylaniline can be synthesized through the alkylation of aniline with diethyl sulfate or diethyl carbonate under basic conditions . The reaction typically involves heating aniline with the alkylating agent in the presence of a base such as sodium hydroxide or potassium carbonate.

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid can be synthesized through the hydroxylation of benzoic acid derivatives. One common method involves the oxidation of 2,5-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Chemical Reactions Analysis

N,N-diethylaniline

N,N-diethylaniline undergoes various chemical reactions, including:

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid undergoes several reactions, including:

Mechanism of Action

N,N-diethylaniline

N,N-diethylaniline acts as a precursor in dye synthesis by undergoing condensation reactions with aldehydes to form colored compounds. It also functions as a reducing agent by donating electrons to reduce other compounds .

2,5-dihydroxybenzoic acid

2,5-dihydroxybenzoic acid exerts its effects through its hydroxyl groups, which can participate in hydrogen bonding and redox reactions. It acts as an antioxidant by scavenging free radicals and can inhibit enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

N,N-diethylaniline

Similar compounds include N,N-dimethylaniline and N-ethylaniline. Compared to these, N,N-diethylaniline is less hygroscopic and more stable, making it preferable in certain industrial applications .

2,5-dihydroxybenzoic acid

Similar compounds include salicylic acid, p-hydroxybenzoic acid, and protocatechuic acid. 2,5-dihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .

Biological Activity

N,N-diethylaniline;2,5-dihydroxybenzoic acid is a compound that combines the properties of an amine and a dihydroxybenzoic acid. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • N,N-Diethylaniline : A secondary amine with two ethyl groups attached to the nitrogen atom.
  • 2,5-Dihydroxybenzoic Acid : A benzoic acid derivative with hydroxyl groups at the 2 and 5 positions.

The combination of these two moieties results in a compound that may exhibit unique biological properties due to the presence of both an aromatic amine and a phenolic structure.

Antioxidant Properties

Research indicates that compounds similar to 2,5-dihydroxybenzoic acid possess significant antioxidant activity. This property is critical in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism primarily involves scavenging free radicals and chelating metal ions that catalyze oxidative reactions.

Enzyme Inhibition

Studies have shown that N,N-diethylaniline derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, 2,5-dihydroxybenzoic acid has been noted for its ability to modulate glycosylation processes by influencing glycosyltransferases and glycosidases. This modulation can affect cellular signaling pathways and protein function.

Case Studies and Research Findings

  • Enzymatic Activity Modulation :
    • A study demonstrated that 2,5-dihydroxybenzoic acid enhances the activity of certain glycosyltransferases while inhibiting others. This dual role suggests potential applications in therapeutic strategies targeting glycosylation-related diseases such as cancer .
  • Neuroprotective Effects :
    • In a model of neurodegeneration, N,N-diethylaniline derivatives exhibited protective effects against neuronal cell death induced by oxidative stress. The compound's ability to reduce reactive oxygen species (ROS) levels was highlighted as a key mechanism .
  • Anti-inflammatory Activity :
    • Research has indicated that compounds containing the 2,5-dihydroxybenzoic acid moiety may reduce inflammation by inhibiting pro-inflammatory cytokines. This activity suggests potential use in treating inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Enzyme InhibitionModulation of glycosylation enzymes
NeuroprotectionReduction of ROS levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

CAS No.

626234-29-5

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

N,N-diethylaniline;2,5-dihydroxybenzoic acid

InChI

InChI=1S/C10H15N.C7H6O4/c1-3-11(4-2)10-8-6-5-7-9-10;8-4-1-2-6(9)5(3-4)7(10)11/h5-9H,3-4H2,1-2H3;1-3,8-9H,(H,10,11)

InChI Key

OABSQYBTYBTCJC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1.C1=CC(=C(C=C1O)C(=O)O)O

Origin of Product

United States

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